molecular formula C21H18ClF3N4O5 B11464504 3-(5-chloro-2-methoxyphenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-(5-chloro-2-methoxyphenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11464504
M. Wt: 498.8 g/mol
InChI Key: VNGBPGCEWXUCLC-UHFFFAOYSA-N
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Description

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE is a complex organic compound that features a combination of various functional groups, including a chlorinated methoxyphenyl group, an oxadiazole ring, and a trifluoromethylphenoxy group

Properties

Molecular Formula

C21H18ClF3N4O5

Molecular Weight

498.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-N-[2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H18ClF3N4O5/c1-32-16-6-5-13(22)10-15(16)18-28-20(34-29-18)19(31)27-8-7-26-17(30)11-33-14-4-2-3-12(9-14)21(23,24)25/h2-6,9-10H,7-8,11H2,1H3,(H,26,30)(H,27,31)

InChI Key

VNGBPGCEWXUCLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step involves the substitution reaction of a suitable precursor with 5-chloro-2-methoxyphenyl derivatives.

    Attachment of the Trifluoromethylphenoxy Group: This is typically done through nucleophilic substitution reactions using trifluoromethylphenol derivatives.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-(5-BROMO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE
  • N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(DIFLUOROMETHYL)PHENOXY]ACETAMIDE

Uniqueness

The uniqueness of N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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